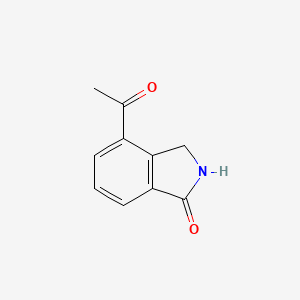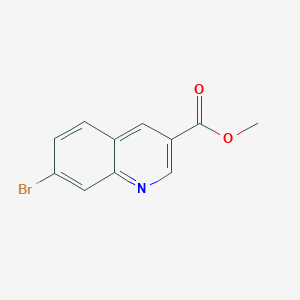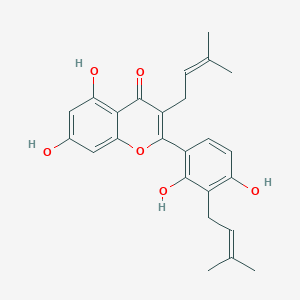
4-Acetylisoindolin-1-one
Descripción general
Descripción
4-Acetylisoindolin-1-one is a chemical compound used in research and development . It is available for purchase from various scientific suppliers .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, which includes this compound, has been achieved through ultrasonic-assisted synthesis . This method involves the use of 3-alkylidenephtalides under ultrasonic irradiation . The synthesis is characterized by high efficiency, good group tolerance, and high yields . It can also be performed on a multigram scale and extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Aplicaciones Científicas De Investigación
Plant Growth Regulation
- 4-Chloroindole-3-acetic acid (4-Cl-IAA) and Plant Growth : 4-Cl-IAA, a compound structurally related to 4-Acetylisoindolin-1-one, is a potent auxin used in biological assays to understand auxin-mediated growth in plants. This research focuses on the natural occurrence of 4-Cl-IAA in the Vicieae tribe and its role in plant growth and development (Reinecke, 2004).
Alzheimer's Disease Research
- Histone Acetylation and Alzheimer's Disease : A study on Sodium 4-phenylbutyrate (4-PBA), an analogue of this compound, shows its role in chromatin modification through histone acetylation, which is crucial for memory storage. 4-PBA has been observed to reverse memory deficits in Alzheimer's disease mouse models, suggesting potential therapeutic applications (Ricobaraza et al., 2009).
Bromodomain Ligands
- Isoxazoles as Acetyl-lysine-mimetic Bromodomain Ligands : Research on 3,5-dimethylisoxazoles, which mimic the acetyl-lysine moiety, provides insights into their role as competitive inhibitors in histone-bromodomain interactions. This has implications for the development of probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains (Hewings et al., 2011).
Cardio-Renal Effects
- Dipeptidyl Peptidase-4 Inhibitors and Cardio-Renal Effects : The study explores the cardio-renal effects of DPP-4 inhibitors, highlighting their potential to inhibit angiotensin-converting enzyme (ACE). This research suggests that some DPP-4 inhibitors might explain the cardio-renal effects of these drugs (Abouelkheir & El-Metwally, 2019).
Antineoplastic Research
- Indole Derivatives as Anticancer Agents : A study on the design, synthesis, and biological evaluation of novel indole derivatives (related to this compound) as potent anticancer agents and apoptosis inducers suggests their potential in cancer therapy (El-Sharief et al., 2019).
Angiotensin-Converting Enzyme Inhibitors
- Angiotensin-Converting Enzyme Inhibitors Research : Exploring the synthesis of analogues of enalaprilat and phosphinic acid inhibitors with 4-substituted prolines indicates their potency as inhibitors of the angiotensin-converting enzyme (ACE) (Krapcho et al., 1988).
Alzheimer's Disease Treatment
- Dual Acetyl Cholinesterase and Beta-Secretase Inhibitors for Alzheimer's Disease : Research on designing and synthesizing dual inhibitors targeting both beta-secretase (BACE 1) and Acetylcholinesterase (AChE) for Alzheimer's Disease treatment, underscores the potential of compounds related to this compound (Deng et al., 2019).
Direcciones Futuras
Future research could focus on the development of more efficient and sustainable synthesis methods for isoindolin-1-one derivatives . Additionally, more detailed studies on the physical and chemical properties, mechanism of action, and potential applications of 4-Acetylisoindolin-1-one could be beneficial .
Mecanismo De Acción
Target of Action
The primary target of 4-Acetylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies suggest that this compound exhibits good bioavailability and stability . .
Result of Action
The inhibition of CDK7 by this compound disrupts the cell cycle, which can lead to cell death . This makes this compound a potential candidate for anti-cancer action, particularly against cancers where CDK7 plays a crucial role .
Análisis Bioquímico
Biochemical Properties
4-Acetylisoindolin-1-one has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its potential as a CDK7 inhibitor . By inhibiting CDK7, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the transcription process and cell proliferation, potentially exerting anti-cancer activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to CDK7, inhibiting its activity and thus influencing the cell cycle . This interaction is facilitated by the compound’s high binding affinity and its ability to form hydrogen bonds with active amino acid residues of CDK7 .
Propiedades
IUPAC Name |
4-acetyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGIFKZMOGGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743954 | |
| Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021874-48-5 | |
| Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)





![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)






